molecular formula C8H3ClINO3 B8139986 8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione

8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B8139986
M. Wt: 323.47 g/mol
InChI Key: PXFACVUXOUAGBW-UHFFFAOYSA-N
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Description

8-Chloro-6-iodo-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione typically involves the reaction of appropriate substituted anilines with phosgene or its derivatives. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the benzoxazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-iodo-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted benzoxazine derivatives, which can exhibit different chemical and physical properties .

Mechanism of Action

The mechanism of action of 8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit interleukin-1, which plays a role in immune and inflammatory responses .

Comparison with Similar Compounds

  • 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
  • 8-Chloro-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Comparison: Compared to similar compounds, 8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

8-chloro-6-iodo-1H-3,1-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClINO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFACVUXOUAGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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